![molecular formula C18H14O3 B328401 2-[(2-エトキシフェニル)メチリデン]インデン-1,3-ジオン CAS No. 61499-30-7](/img/structure/B328401.png)
2-[(2-エトキシフェニル)メチリデン]インデン-1,3-ジオン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(2-Ethoxyphenyl)methylidene]indene-1,3-dione is an organic compound that belongs to the class of indanedione derivatives. This compound is characterized by its indene-1,3-dione core structure, which is substituted with a 2-ethoxyphenylmethylidene group. Indanedione derivatives are known for their diverse applications in various fields, including medicinal chemistry, organic electronics, and photopolymerization .
科学的研究の応用
2-[(2-Ethoxyphenyl)methylidene]indene-1,3-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its structural similarity to biologically active compounds.
Industry: Utilized in the development of dyes for solar cells, photoinitiators for polymerization, and chromophores for non-linear optical applications
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Ethoxyphenyl)methylidene]indene-1,3-dione typically involves the Knoevenagel condensation reaction. This reaction is carried out by reacting indane-1,3-dione with 2-ethoxybenzaldehyde in the presence of a base such as piperidine and a solvent like benzene. The reaction mixture is refluxed until the water formed during the reaction is removed .
Industrial Production Methods
While specific industrial production methods for 2-[(2-Ethoxyphenyl)methylidene]indene-1,3-dione are not widely documented, the Knoevenagel condensation reaction is a common method used in industrial settings for the synthesis of similar compounds. This method is favored due to its simplicity and high yield.
化学反応の分析
Types of Reactions
2-[(2-Ethoxyphenyl)methylidene]indene-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups or methylene groups.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroxylated or methylene derivatives.
Substitution: Halogenated or nitrated derivatives.
作用機序
The mechanism of action of 2-[(2-Ethoxyphenyl)methylidene]indene-1,3-dione involves its interaction with various molecular targets and pathways. The compound’s active methylene group allows it to act as an electron acceptor, making it an excellent candidate for association with electron donors through Knoevenagel reactions. This electron-accepting property is crucial for its applications in organic electronics and photopolymerization .
類似化合物との比較
Similar Compounds
Indane-1,3-dione: A closely related compound with similar structural features and applications.
Indanone: Another related compound known for its use in the design of biologically active molecules.
2-[(2-Ethoxyphenyl)methylene]-1H-indene-1,3(2H)-dione: A structurally similar compound with comparable properties.
Uniqueness
2-[(2-Ethoxyphenyl)methylidene]indene-1,3-dione is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it particularly valuable in applications requiring precise molecular interactions, such as in the development of advanced materials for organic electronics and photopolymerization .
特性
IUPAC Name |
2-[(2-ethoxyphenyl)methylidene]indene-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O3/c1-2-21-16-10-6-3-7-12(16)11-15-17(19)13-8-4-5-9-14(13)18(15)20/h3-11H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGYOGWJFDFUXEH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C=C2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50377638 |
Source


|
| Record name | AM-879/41297482 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50377638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61499-30-7 |
Source


|
| Record name | AM-879/41297482 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50377638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-{[4-(allyloxy)-3-methoxybenzylidene]amino}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B328318.png)
![2-(3-ethoxy-4-isobutoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B328319.png)
![2-(3-allyl-4,5-dimethoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B328320.png)
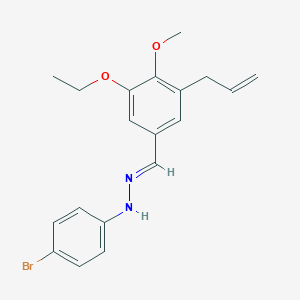
![(2E)-1-(4-bromophenyl)-2-{[5-(2-nitrophenyl)furan-2-yl]methylidene}hydrazine](/img/structure/B328322.png)
![3-{5-[2-(4-bromophenyl)carbohydrazonoyl]-2-furyl}-2-methylbenzoic acid](/img/structure/B328326.png)
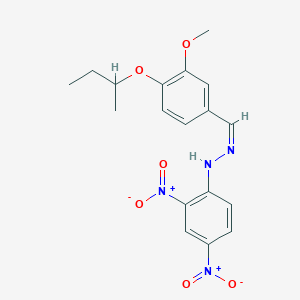

![(4E)-4-[[2-(1,3-benzothiazol-2-yl)hydrazinyl]methylidene]-5-bromo-2-ethoxycyclohexa-2,5-dien-1-one](/img/structure/B328333.png)
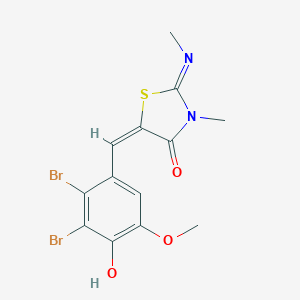
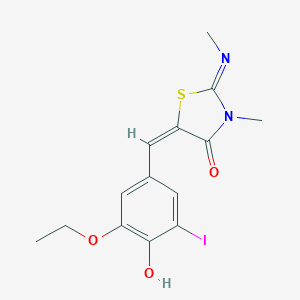
![2-({4-[(2,4-DICHLOROPHENYL)METHOXY]-3-METHOXY-5-(PROP-2-EN-1-YL)PHENYL}METHYLIDENE)INDENE-1,3-DIONE](/img/structure/B328337.png)
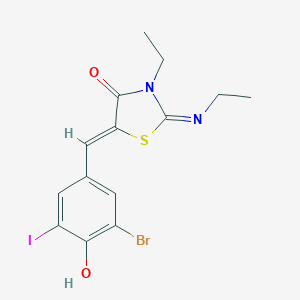
![5-(2-Furylmethylene)-3-methyl-2-{[4-(4-morpholinyl)phenyl]imino}-1,3-thiazolidin-4-one](/img/structure/B328342.png)
